1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

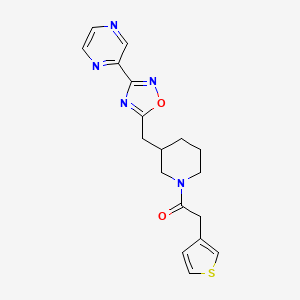

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a structurally complex compound featuring three key pharmacophores:

- Piperidine core: A six-membered nitrogen-containing heterocycle known for enhancing bioavailability and modulating receptor binding .

- 1,2,4-Oxadiazole-pyrazine moiety: The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, improving metabolic stability, while pyrazine contributes to π-π stacking interactions .

- Thiophen-3-yl group: A sulfur-containing aromatic ring that influences electronic properties and may enhance selectivity for targets like kinases or GPCRs .

Properties

IUPAC Name |

1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c24-17(9-14-3-7-26-12-14)23-6-1-2-13(11-23)8-16-21-18(22-25-16)15-10-19-4-5-20-15/h3-5,7,10,12-13H,1-2,6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDCJIVXKYGFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CSC=C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, a multi-step reaction process is typically followed:

Step 1: : Formation of the pyrazin-2-yl intermediate through a cyclization reaction.

Step 2: : Synthesis of the 1,2,4-oxadiazole ring via a dehydration reaction.

Step 3: : Alkylation of piperidine with the oxadiazole-containing intermediate.

Step 4: : Coupling of the thiophene moiety using cross-coupling reactions.

Each step involves specific reagents, catalysts, and controlled conditions such as temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, these synthetic routes are scaled up using batch or continuous flow processes. Automation and optimization techniques are employed to maintain consistency and efficiency. Key factors include reagent availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions:

Oxidation: : Introducing oxygen into the compound to form oxides.

Reduction: : Removal of oxygen or addition of hydrogen.

Substitution: : Replacement of one group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: : Employment of reducing agents like lithium aluminum hydride.

Substitution: : Utilization of halides, acids, or bases under controlled temperature and pressure.

Major Products: Reactions yield various derivatives of the compound, such as hydroxyl, amino, or halogenated products, which may further undergo modifications for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of compounds containing piperidine and oxadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial and fungal strains . The incorporation of the pyrazinyl and thiophene groups may enhance this activity due to their electron-withdrawing properties.

- Anticancer Potential : Compounds with oxadiazole and piperidine frameworks have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation. Preliminary studies suggest that this compound may interfere with tumor growth through apoptosis induction in cancer cells .

- Neurological Disorders : The piperidine component is known for its neuroprotective effects. Compounds similar to 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter levels or provide neuroprotection against oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 1-(1-Aryl-Tetrazol Derivatives) | Inhibition of bacterial growth |

| Anticancer | Piperidine-Oxadiazole Analogues | Induction of apoptosis in cancer cell lines |

| Neuroprotective | Piperidine Derivatives | Modulation of neurotransmitter levels |

Case Study 1: Antimicrobial Evaluation

A series of piperidine derivatives were synthesized and evaluated for antimicrobial activity using the serial dilution method. The results indicated that compounds structurally similar to our target compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole ring was crucial for enhancing activity due to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines showed that specific derivatives containing the pyrazinyl oxadiazole structure led to increased apoptosis rates compared to control groups. The mechanism was attributed to the activation of caspase pathways, suggesting potential for further development as anticancer agents .

Mechanism of Action

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone interacts with specific molecular targets, such as proteins or nucleic acids, leading to alterations in cellular functions. Its mechanism involves binding to active sites, modulating enzymatic activity, or influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules from the evidence:

Key Findings from Comparative Analysis

Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole in the target compound is more metabolically stable than tetrazole derivatives (e.g., ), which are prone to oxidative degradation .

Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine (as in ) could enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs.

Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms (vs. pyridine’s single nitrogen in ) may improve hydrogen-bonding interactions with target proteins.

Biological Activity

The compound 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates a pyrazinyl moiety and an oxadiazole ring, which are known for their biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 433.59 g/mol. The structure includes:

- Pyrazin-2-yl group : Contributes to the compound's bioactivity.

- 1,2,4-Oxadiazol-5-yl moiety : Known for antimicrobial and anticancer properties.

- Piperidine ring : Often associated with central nervous system activity.

- Thiophen-3-yl group : Enhances lipophilicity and may improve membrane permeability.

Antimicrobial Activity

Research indicates that compounds containing pyrazinyl and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively studied in clinical settings but is hypothesized to possess similar antimicrobial capabilities due to its structural components.

Anticancer Properties

The inhibition of Class I PI3K enzymes by compounds similar to the one under review has been documented as a mechanism for anticancer activity . These compounds may induce apoptosis in cancer cells through various pathways. The presence of the piperidine ring could enhance this effect by improving the compound's interaction with cellular targets.

Structure-Activity Relationship (SAR)

A systematic exploration of structure-activity relationships (SAR) is crucial for understanding the efficacy of this compound. Research has demonstrated that modifications to the pyrazinyl and oxadiazole rings can significantly alter biological activity. For example, variations in substituents on the oxadiazole ring have been linked to enhanced potency against specific microbial strains .

Case Studies

- Antituberculosis Activity : In a study focusing on pyrazolyl-acylsulfonamides, compounds structurally related to our target showed promising anti-tuberculosis activity with MIC values below 0.5 μM . This suggests that our compound could be evaluated for similar effects against Mycobacterium tuberculosis.

- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that related compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells . This highlights the potential for developing targeted cancer therapies based on our compound.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H27N5O2S2 |

| Molecular Weight | 433.59 g/mol |

| Antimicrobial Activity | Potentially active |

| Anticancer Activity | Inhibits PI3K enzymes |

| Solubility | To be determined |

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis involves:

- Preparation of heterocyclic moieties : Pyrazine-oxadiazole and thiophene derivatives are synthesized separately, often using cyclization reactions (e.g., hydrazide-carboxylic acid coupling for oxadiazole formation) .

- Coupling reactions : The oxadiazole-piperidine and thiophene-ethanone moieties are linked via alkylation or nucleophilic substitution. Catalysts like HOBt/TBTU in DMF are used for amide bond formation .

- Optimization : Solvent selection (ethanol, DMF), temperature control (reflux), and catalysts (KOH) are critical for yield improvement. Microwave-assisted synthesis reduces reaction times .

Q. Which analytical techniques are essential for characterizing intermediates and the final product?

- HPLC : Monitors reaction progress and purity (>95% purity threshold recommended) .

- NMR spectroscopy : Confirms structural integrity (e.g., piperidine CH₂ peaks at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₁N₅O₂S: 431.14) .

Q. What are common intermediates encountered during synthesis?

- 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid : Used to form the oxadiazole-piperidine core via esterification and subsequent coupling .

- Thiophen-3-yl ethanone derivatives : Synthesized via Friedel-Crafts acylation and purified via recrystallization .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to improve yields of this compound?

- Parameter tuning : Irradiation power (300–600 W) and time (10–30 min) are adjusted to prevent decomposition. Solvents with high dielectric constants (e.g., DMF) enhance microwave absorption .

- Real-time monitoring : In-line HPLC ensures intermediates do not degrade under microwave conditions .

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values) be resolved?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity .

- Metabolic stability studies : Use liver microsomes to identify metabolites that may interfere with activity measurements .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, guided by the oxadiazole’s electron-deficient region and thiophene’s π-π stacking potential .

- MD simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to prioritize synthetic analogs .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Core modifications : Replace pyrazine with pyridine (electron-rich) to test electronic effects on target binding .

- Substituent variation : Introduce fluorinated groups at the thiophene 5-position to enhance metabolic stability .

- Bioisosteric replacement : Swap 1,2,4-oxadiazole with 1,3,4-oxadiazole to evaluate ring size impact on potency .

Q. How can stability issues under varying pH or temperature be addressed?

- Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and basic (pH 8.0) buffers at 40°C for 48 hours. HPLC tracks degradation products .

- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C, with desiccants to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.